4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a pyridine ring attached to an oxadiazole ring, which is further substituted with a 2-methylphenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Introduction of the 2-methylphenoxy group: The final step involves the nucleophilic substitution of the oxadiazole-pyridine intermediate with 2-methylphenol under basic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be compared with other similar compounds, such as:
4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine: This compound has a methoxy group instead of a methyl group, which may affect its chemical reactivity and biological activity.
4-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine: The presence of a chlorine atom can significantly alter the compound’s properties, including its polarity and potential interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-4-2-3-5-13(11)19-10-14-17-15(18-20-14)12-6-8-16-9-7-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEUFDBYHWSSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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